3-[(4-Methylphenyl)methoxy]aniline
Description
3-[(4-Methylphenyl)methoxy]aniline is an aromatic amine derivative with a methoxy-substituted benzyl group at the 3-position of the aniline ring. Its molecular formula is C₁₄H₁₅NO, and it is structurally characterized by a (4-methylphenyl)methoxy substituent. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, where its electronic and steric properties influence reactivity and biological activity .
Properties
IUPAC Name |
3-[(4-methylphenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(15)9-14/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFWNBWAFKVXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Methylphenyl)methoxy]aniline can be achieved through various synthetic routes. One common method involves the reaction of 3-nitroaniline with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate, followed by reduction of the nitro group to an amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(4-Methylphenyl)methoxy]aniline undergoes several types of chemical reactions, including:
Scientific Research Applications
3-[(4-Methylphenyl)methoxy]aniline has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, focusing on substituent variations and their implications:
Physicochemical Properties
- Solubility: 3-(4-Methoxyphenoxy)aniline () exhibits moderate polarity due to the methoxy group, enhancing solubility in polar solvents compared to the methyl-substituted target compound .
- Thermal Stability : Crystallographic studies () reveal weak intermolecular C–H⋯O hydrogen bonds in analogs like 2-(4-Methoxy-2-methylanilin), suggesting similar packing arrangements influence melting points .
Biological Activity
Overview
3-[(4-Methylphenyl)methoxy]aniline, also known by its chemical formula C14H15NO, is an organic compound with notable biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.
The molecular weight of this compound is 213.28 g/mol. It can be synthesized through various methods, including the reaction of 3-nitroaniline with 4-methylbenzyl chloride in the presence of potassium carbonate, followed by reduction to the amine form.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival. The compound has been tested against various bacterial strains, demonstrating effective inhibition.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including:
| Cell Line | % Inhibition |
|---|---|
| T-47D (breast cancer) | 90.47% |
| SK-MEL-5 (melanoma) | 84.32% |
| MDA-MB-468 (breast cancer) | 84.83% |
| SR leukemia | 81.58% |
These findings suggest that this compound may act as a potent anticancer agent, potentially through mechanisms such as apoptosis induction or cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its antimicrobial effects are likely due to its capacity to disrupt cellular structures, while its anticancer properties may involve the inhibition of key signaling pathways associated with tumor growth and proliferation .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A comprehensive study evaluated the compound against a panel of cancer cell lines and reported significant cytotoxic effects, particularly in breast and melanoma cancers .
- Antimicrobial Testing : Another research effort assessed the compound's antimicrobial properties against multiple bacterial strains, confirming its effectiveness as a potential therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
